N-[2-[4-(trifluoromethyl)pyridin-2-yl]ethyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide
Description
N-[2-[4-(trifluoromethyl)pyridin-2-yl]ethyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an ethyl chain This chain is linked to a dihydropyrano[3,4-d][1,2]oxazole ring system, culminating in a carboxamide group
Properties
IUPAC Name |
N-[2-[4-(trifluoromethyl)pyridin-2-yl]ethyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c16-15(17,18)9-1-4-19-10(7-9)2-5-20-14(22)13-11-8-23-6-3-12(11)24-21-13/h1,4,7H,2-3,5-6,8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDQMTKGBPGIDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1ON=C2C(=O)NCCC3=NC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(trifluoromethyl)pyridin-2-yl]ethyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of the 4-(trifluoromethyl)pyridine intermediate. This can be achieved through the reaction of 4-chloropyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Ethylation: The pyridine intermediate is then subjected to an ethylation reaction using ethyl bromide in the presence of a strong base like sodium hydride.
Cyclization: The ethylated pyridine undergoes cyclization with a suitable dihydropyrano
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
